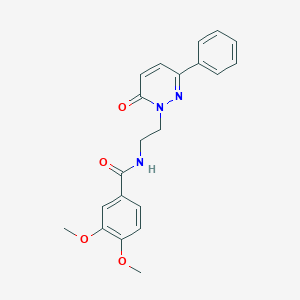

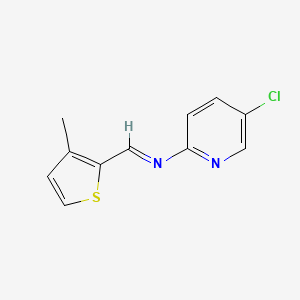

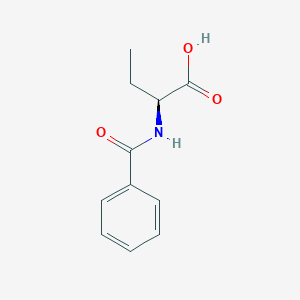

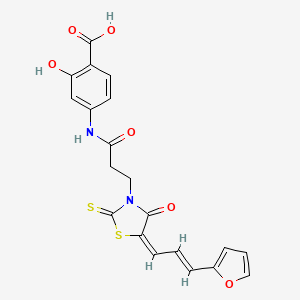

N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine, also known as CMTM, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. CMTM is a heterocyclic compound that contains both a pyridine and a thiophene ring, and its unique structure makes it an attractive target for synthesis and investigation.

Scientific Research Applications

Catalytic Applications

One notable application of N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine derivatives involves their use in catalysis. For example, ruthenium-cymene complexes containing pyridine-derived aldiimine ligands have been synthesized and shown to be effective in the transfer hydrogenation of aryl ketones. These complexes demonstrate good catalytic activity, with productivity up to 90% and turnover frequencies (TOF) up to 302 h⁻¹, indicating their potential for industrial applications in hydrogenation reactions (Ramos et al., 2019).

Polymerization Catalysts

Additionally, palladium(II) complexes containing bidentate N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline have been synthesized and characterized. These complexes were found to exhibit high catalytic activity for the polymerization of methyl methacrylate (MMA), highlighting their potential as catalysts in the production of polymers with specific structural features (Kim et al., 2014).

CO2 Capture and Utilization

Research into rhenium(I) triscarbonyl complexes with redox-active amino- and iminopyridine ligands has revealed their ability to bind CO2 reversibly through a dearomatization/rearomatization reaction sequence. This property suggests potential applications in CO2 capture and utilization, contributing to the development of sustainable technologies (Stichauer et al., 2017).

Corrosion Inhibition

Furthermore, imidazo[1,2-a]pyridine-based Schiff bases have been evaluated for their ability to inhibit the corrosion of mild steel in hydrochloric acid, demonstrating the potential of N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine and its derivatives in corrosion protection. These inhibitors act by reducing the cathodic area without changing the mechanism of the cathodic reaction, and their effectiveness increases with concentration (El Aatiaoui et al., 2021).

Antibacterial and Anticancer Agents

N-substituted [5-(1H-1, 2, 4-triazol-5-yl)pyridine-2-yl]methanimine derivatives have been synthesized and screened for their antibacterial activities, with QSAR studies revealing that electronic, steric, and lipophilic parameters correlate with antibacterial activity. This highlights the potential of these compounds in the development of new antibacterial agents (Mullani & Disouza, 2015).

properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c1-8-4-5-15-10(8)7-14-11-3-2-9(12)6-13-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZQIMGVVBLAKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloropyridin-2-yl)-1-(3-methylthiophen-2-yl)methanimine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2933846.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2933847.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2933852.png)

![1-((1R,5S)-8-((5-methylthiophen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2933856.png)

![N-(5-chloro-2-methoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2933861.png)